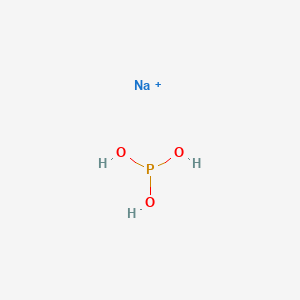

Phosphonic acid, sodium salt

Description

Properties

IUPAC Name |

sodium;phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O3P/c;1-4(2)3/h;1-3H/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVVJRSLPIWLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15475-67-9 | |

| Record name | Phosphonic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, sodium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Molecular Engineering of Phosphonic Acid, Sodium Salt and Its Derivatives

Direct Synthesis Routes for Phosphonic Acid Sodium Salts

The most straightforward methods for preparing phosphonic acid sodium salts rely on the direct conversion of phosphonic acid precursors. These methods are valued for their simplicity and efficiency.

Neutralization Reactions from Phosphonic Acid Precursors

The fundamental approach to synthesizing phosphonic acid sodium salts is through the neutralization of a phosphonic acid with a sodium base. ontosight.aiechemi.com This acid-base reaction is a well-established and widely used method. Typically, sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is used to deprotonate the phosphonic acid, forming the corresponding sodium salt and water or carbon dioxide and water, respectively. vaia.com For instance, the direct addition of a 2 N NaOH solution in water to a silylated phosphonate (B1237965) readily produces the sodium salt of the phosphonic acid. beilstein-journals.orgnih.gov This method is particularly useful for preparing phosphonic acid sodium salts of heterocyclic compounds that are too sensitive for synthesis under acidic conditions. beilstein-journals.orgnih.gov

The process can be a multi-step procedure. For example, the production of sodium phosphate (B84403) (Na₃PO₄) begins with the reaction of phosphoric acid (H₃PO₄) with sodium carbonate to form disodium (B8443419) hydrogen phosphate (Na₂HPO₄), an intermediate product. vaia.com This is then followed by a subsequent neutralization reaction to fully form the sodium salt. vaia.com

Optimization Strategies for Yield and Purity in Synthesis

Optimizing the synthesis of phosphonic acid sodium salts to achieve high yield and purity is a critical aspect of their production. Several strategies are employed to achieve this.

One key factor is the choice of solvent. The use of a suitable organic solvent can facilitate the reaction and the subsequent purification of the product. google.com For instance, in the synthesis of certain phosphonate ester derivatives, the use of a pharmaceutically acceptable recrystallizing organic solvent like methanol (B129727) is preferred to obtain a high-purity product. google.com

Another optimization strategy involves the careful control of reaction conditions such as temperature and reaction time. For example, in the preparation of the tetra-sodium salt of vinylidene diphosphonic acid (VDPA), the reaction mixture is heated to a specific temperature for a set duration to ensure the completion of the reaction and to maximize the yield. google.com

Purification techniques also play a crucial role in obtaining high-purity phosphonic acid sodium salts. Recrystallization from a suitable solvent is a common method to purify the crude product. google.com In some cases, purification via the disodium salt followed by extraction and conversion back to the acid has been employed, although this can be a lengthy process. researchgate.net

Furthermore, the choice of reagents and their stoichiometry is critical. For instance, in the synthesis of mono-substituted phosphinic acids, using a one-to-one proportion of reagents can lead to contamination with di-substituted products. kent.ac.uk Adjusting the ratio of the reactants can significantly improve the purity of the desired product. kent.ac.uk

Phosphonylation Reactions and Carbon-Phosphorus Bond Formation

The creation of the carbon-phosphorus (C-P) bond is a fundamental step in the synthesis of many phosphonate derivatives. Various phosphonylation reactions have been developed to achieve this, each with its own advantages and applications.

Direct Phosphonylation of Aromatic Azaheterocycles and Pyridines

The direct phosphonylation of aromatic azaheterocycles and pyridines presents a significant challenge due to the unreactive nature of the aromatic ring. ugent.be However, several methods have been developed to overcome this.

One approach involves the activation of the pyridine (B92270) ring. This can be achieved by converting the pyridine into an N-alkoxypyridinium salt, which makes the ring more susceptible to nucleophilic attack. researchgate.net For example, N-methoxypyridinium tosylates can react with secondary phosphinates to produce 2-phosphinate-substituted pyridines. nih.gov

Another strategy is the phosphonylation of pyridine N-oxides. Pyridine N-oxides can react with triethyl phosphite (B83602) in the presence of ethyl chloroformate to yield diethyl pyridine-2-phosphonates. nih.gov This reaction is believed to proceed through the activation of the pyridine N-oxide by the chloroformate, followed by the addition of the phosphite. nih.gov

Direct phosphonylation can also be achieved in a two-step process. For instance, 1-ethylimidazole (B1293685) can be phosphonylated with phosphorus oxychloride (POCl₃) in the presence of triethylamine (B128534) and pyridine to form an imidazol-2-ylphosphonic dichloride intermediate, which is then converted to the corresponding phosphonic acid sodium salt. researchgate.net

Pudovik Reaction in Phosphonate Derivative Synthesis

The Pudovik reaction is a versatile and widely used method for the formation of C-P bonds, particularly for the synthesis of α-aminophosphonates and α-hydroxyphosphonates. journals.co.zamdpi.com The reaction involves the addition of a compound with a labile P-H bond, such as a dialkyl phosphite, to a carbonyl compound or an imine. journals.co.zanih.gov

The classical Pudovik reaction often requires a catalyst, such as a Lewis acid, to proceed efficiently. journals.co.za However, catalyst-free protocols have also been developed. journals.co.za For example, α-aminophosphonates can be synthesized by reacting imines with dialkyl phosphites in dry ethanol (B145695) at reflux temperature without a catalyst. journals.co.za

The Pudovik reaction can be optimized for continuous flow synthesis, which offers better control over reaction parameters, leading to shorter reaction times and improved yields compared to traditional batch methods. mdpi.com This has been demonstrated in the synthesis of α-hydroxyphosphonates and their subsequent conversion to phosphates. mdpi.com

Preparation of Specific Phosphonic Acid Sodium Salt Derivatives

The synthetic methodologies discussed above can be tailored to prepare a wide range of specific phosphonic acid sodium salt derivatives with diverse structures and functionalities.

For example, the synthesis of 4-hydroxy-3-oxobutyl-1-phosphonic acid, sodium salt typically involves the reaction of the corresponding phosphonic acid precursor with sodium hydroxide. ontosight.ai

Similarly, Phosphonic acid, P,P',P'',P'''-(1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, sodium salt is generally synthesized by reacting 1,6-hexanediylbis(nitrilobis(methylene)) with phosphonic acid, followed by neutralization with sodium hydroxide. ontosight.ai

The synthesis of Phosphonic acid, P,P'-((dimethylamino)methylene)bis-, sodium salt (1:3) involves the reaction of the corresponding phosphonic acid with sodium hydroxide to form the trisodium (B8492382) salt. ontosight.ai

In some cases, multi-step procedures are required. For the synthesis of phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl]ester, sodium salt , (dichlorophosphoryl)methyl 4-methylbenzenesulfonate (B104242) is first reacted with an alkoxyalkanol in the presence of a base to produce an alkoxyalkyl substituted intermediate, which is then converted to the final sodium salt. google.com

The preparation of the tetra-sodium salt of vinylidene diphosphonic acid (VDPA) can be achieved through the pyrolysis of the dehydrated hexa-sodium salt of α-hydroxy-alkane diphosphonic acid dimer at a high temperature. google.com

The following table provides a summary of the synthetic approaches for these specific derivatives:

| Derivative Name | Synthetic Approach |

| 4-hydroxy-3-oxobutyl-1-phosphonic acid, sodium salt | Neutralization of the phosphonic acid precursor with sodium hydroxide. ontosight.ai |

| Phosphonic acid, P,P',P'',P'''-(1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, sodium salt | Reaction of 1,6-hexanediylbis(nitrilobis(methylene)) with phosphonic acid, followed by neutralization with sodium hydroxide. ontosight.ai |

| Phosphonic acid, P,P'-((dimethylamino)methylene)bis-, sodium salt (1:3) | Neutralization of the corresponding phosphonic acid with sodium hydroxide. ontosight.ai |

| Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl]ester, sodium salt | Multi-step synthesis involving reaction of (dichlorophosphoryl)methyl 4-methylbenzenesulfonate with an alkoxyalkanol followed by conversion to the sodium salt. google.com |

| Tetra-sodium salt of vinylidene diphosphonic acid (VDPA) | Pyrolysis of the dehydrated hexa-sodium salt of α-hydroxy-alkane diphosphonic acid dimer. google.com |

Synthesis of 4-Hydroxy-3-oxobutyl-1-phosphonic Acid, Sodium Salt

4-Hydroxy-3-oxobutyl-1-phosphonic acid, sodium salt, a compound with potential as an enzyme inhibitor, can be synthesized through various routes. ontosight.ainih.gov One common approach involves the reaction of appropriate phosphonic acid precursors with sodium hydroxide to form the sodium salt. ontosight.ai This neutralization step is critical for modulating the compound's solubility and bioavailability. ontosight.ai

Table 1: Properties of 4-Hydroxy-3-oxobutyl-1-phosphonic Acid, Sodium Salt

| Property | Value |

|---|---|

| Molecular Formula | C4H7NaO6P |

| Molecular Weight | ~206.09 g/mol |

Source: ontosight.ai

Synthesis of Phosphonic Acid, 2,2,2-Trichloroethyl Ester, Sodium Salt

The synthesis of phosphonic acid, 2,2,2-trichloroethyl ester, sodium salt involves the esterification of phosphonic acid with 2,2,2-trichloroethanol, followed by conversion to the sodium salt. ontosight.ai This compound's structure, featuring a phosphonic acid moiety and a trichloroethyl group, gives it unique reactivity and biological activity. ontosight.ai A novel synthesis of a related compound, [33P]-(2-chloroethyl)phosphonic acid, has also been reported, which could be adapted for the synthesis of the trichloroethyl ester. nih.gov

Table 2: Predicted Collision Cross Section (CCS) values (Ų) for Phosphonic acid, 2,2,2-trichloroethyl ester

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 210.88798 | 129.2 |

| [M+Na]+ | 232.86992 | 139.9 |

| [M-H]- | 208.87342 | 128.4 |

| [M+NH4]+ | 227.91452 | 150.1 |

| [M+K]+ | 248.84386 | 136.3 |

Source: uni.lu

Preparation of Ethylene (B1197577) Diamine Tetra(Methylene Phosphonic Acid) Sodium Salt (EDTMPS)

Ethylene Diamine Tetra(Methylene Phosphonic Acid) Sodium Salt (EDTMPS) is a nitrogenous organic polyphosphonic acid. thwater.netwikipedia.org Its synthesis is typically achieved through a Mannich-type reaction. iaea.org One method involves heating an aqueous solution of ethylenediamine (B42938) and adding it to a solution of the sodium salt of chloromethylene phosphonic acid in the presence of a base like sodium carbonate to maintain a pH between 10 and 11.5. google.com After the addition of a stoichiometric amount of the phosphonation reagent, the solution is refluxed, cooled, and neutralized to a pH of 6-7, followed by evaporation to yield the product. google.com

Table 3: Properties of Ethylene Diamine Tetra(Methylene Phosphonic Acid) Sodium Salt (EDTMPS)

| Property | Value |

|---|---|

| CAS No. | 22036-77-7 |

| Molecular Formula | C6H12O12N2P4Na8 |

| Relative Molecular Mass | 612.13 |

Source: yuanlianchem.com

Synthesis of Diethylenetriamine (B155796) Penta(Methylene Phosphonic Acid) Sodium Salt (DTPMPA Na)

Diethylenetriamine Penta(Methylene Phosphonic Acid) Sodium Salt (DTPMPA Na) is synthesized from diethylenetriamine, formaldehyde (B43269), and phosphorous acid as the main raw materials. google.comgoogle.com The reaction is carried out in a chemical reactor at a controlled temperature and for a specific reaction time. google.com A patented method describes a process where diethylenetriamine penta(methylene phosphonic acid) is reacted with hydroxyl ethidene diphosphonic acid sodium salt, amino trimethylene phosphonic acid potassium salt, and a phosphono carboxylic acid copolymer. google.com The reaction mixture is heated to 45-50°C, stirred, and then cooled before adding the remaining reagents. google.com Another process involves the sequential addition of hydrochloric acid, diethylenetriamine, and phosphorous acid to a reaction kettle, followed by the dropwise addition of an aqueous formaldehyde solution. wipo.int

Aminotris(Methylene Phosphonic Acid) Sodium Salt (ATMP Na) Synthesis

Benzene (B151609) Phosphonic Acid, Sodium Salt Preparation

The preparation of benzene this compound can be achieved through the sulfonation of benzene followed by neutralization. quora.com One method involves dissolving benzene sulfonic acid in liquid sulfur dioxide and then adding a dry neutralizing salt such as sodium sulfite. google.com The insoluble sodium benzene sulfonate precipitates and is recovered by filtration and evaporation of the residual sulfur dioxide. google.com Another approach involves the fusion of the sodium salt of benzene sulfonic acid with caustic soda (sodium hydroxide). youtube.com

Synthesis of the C-1-phosphonate Analogue of UDP-GlcNAc

The synthesis of the C-1-phosphonate analogue of Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) has been accomplished using an α-configured C-1-aldehyde as a key intermediate. nih.gov The process involves the addition of the anion of diethyl phosphite to the aldehyde to form a hydroxyphosphonate. nih.gov Subsequent steps include deoxygenation, coupling of the resulting phosphonic acid with Uridine Monophosphate (UMP), and deprotection to yield the target molecule as a di-sodium salt. nih.gov An alternative synthesis of this analogue has also been described based on a new preparation of the corresponding glycosyl phosphonate. nih.gov

Table 4: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 4-Hydroxy-3-oxobutyl-1-phosphonic Acid, Sodium Salt | |

| Phosphonic Acid, 2,2,2-Trichloroethyl Ester, Sodium Salt | |

| Ethylene Diamine Tetra(Methylene Phosphonic Acid) Sodium Salt | EDTMPS |

| Diethylenetriamine Penta(Methylene Phosphonic Acid) Sodium Salt | DTPMPA Na |

| Aminotris(Methylene Phosphonic Acid) Sodium Salt | ATMP Na |

| Benzene this compound | |

| C-1-phosphonate Analogue of Uridine Diphosphate N-acetylglucosamine | |

| Uridine Diphosphate N-acetylglucosamine | UDP-GlcNAc |

| Uridine Monophosphate | UMP |

| Diethyl l-acetoxy-2-ethoxybut-2-enyl-4-phosphonate | |

| [33P]-(2-chloroethyl)phosphonic acid | |

| Hydroxyl ethidene diphosphonic acid sodium salt | |

| Amino trimethylene phosphonic acid potassium salt |

Tandem Nucleophilic Substitution/Phospho-Dieckmann Reactions for Novel Phosphonylated Heterocycles

This methodology involves the reaction of an α-iodomethyl phosphine (B1218219) oxide with methyl thiosalicylate derivatives in the presence of a base, such as sodium hydroxide. nih.gov The reaction proceeds through an initial SN2 nucleophilic substitution, followed by an intramolecular Dieckmann condensation, also known as a phospho-Dieckmann reaction in this context. This approach allows for the direct formation of the benzo[b]thiophene ring system with a phosphonyl group at the 2-position and a hydroxyl group at the 3-position. nih.gov

The significance of this reaction lies in its efficiency and ability to generate functionalized benzo[b]thiophenes in moderate to high yields under relatively simple conditions. nih.gov Furthermore, the resulting 2-phosphonyl-3-hydroxybenzo[b]thiophenes can serve as versatile intermediates for the synthesis of other novel phosphonyl-substituted benzo[b]thiophenes. nih.gov

Derivatization and Functionalization Strategies

The versatility of phosphonic acids and their salts is further expanded through various derivatization and functionalization strategies. These methods allow for the introduction of new functional groups and the tailoring of the molecule's properties for specific applications.

Formation of Phosphonate Esters via Substitution Reactions

The formation of phosphonate esters is a common derivatization strategy, often achieved through substitution reactions. The Michaelis-Arbuzov reaction is a classic and widely used method for preparing phosphonate esters. youtube.comwikipedia.orgacs.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. youtube.com For instance, trimethylphosphite can be converted to dimethyl methylphosphonate (B1257008) when catalyzed by methyl iodide. wikipedia.org The resulting esters can then be hydrolyzed to the corresponding phosphonic acid. wikipedia.org

Several variations and improvements to this fundamental reaction have been developed. A Lewis acid-mediated Michaelis-Arbuzov reaction allows for the synthesis of arylmethyl and heteroarylmethyl phosphonate esters at room temperature in good yields. organic-chemistry.org Additionally, palladium-catalyzed cross-coupling reactions between benzyl (B1604629) halides and H-phosphonate diesters offer another efficient route to benzylphosphonate diesters. organic-chemistry.orguiowa.edu Copper-catalyzed methods have also emerged for the P-arylation of organophosphorus compounds containing a P-H bond. organic-chemistry.org

Table 1: Examples of Reactions for Phosphonate Ester Formation

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Heat | Alkyl phosphonate ester |

| Lewis Acid-Mediated Michaelis-Arbuzov | Arylmethyl halide, Triethyl phosphite | Lewis acid, Room temperature | Arylmethyl phosphonate ester |

| Palladium-Catalyzed Cross-Coupling | Benzyl halide, H-phosphonate diester | Pd(OAc)₂, Xantphos | Benzylphosphonate diester |

| Copper-Catalyzed P-Arylation | Organophosphorus compound (with P-H), Aryl halide | Copper catalyst, Ligand (e.g., proline) | Aryl phosphonate |

| Hirao Coupling | Dialkyl phosphite, Aryl halide | Palladium catalyst | Aryl phosphonate |

Functionalization of Phosphate Glass Surfaces with Amino Phosphonic Acid

The surface functionalization of materials like phosphate glass is critical for enhancing their performance in various applications, particularly in the biomedical field. nih.govrsc.org Amino phosphonic acid is one of the chemical agents used to functionalize the surface of phosphate glass. nih.govrsc.org The goal of this functionalization is often to improve adhesion between the glass and a polymer matrix in composites or to introduce specific biocompatible properties. nih.gov

In a study investigating the cytocompatibility of surface-treated phosphate glass, amino phosphonic acid was one of several agents selected to functionalize the glass surface. nih.gov The chemical agents chosen had functional groups intended to react with the glass and another group to interact with a polymer matrix or to impart hydrophobicity. nih.gov While some agents that formed covalent bonds with the phosphate glass, such as aminopropyltriethoxy silane (B1218182) (APS) and etidronic acid (EA), showed significant improvements in interfacial shear strength, amino phosphonic acid was suggested to be linked via hydrogen bonds. rsc.orgnottingham.ac.uk

Grafting Bifunctional Monomers onto Dendrimer Surfaces for Targeted Properties

The "grafting through" or "grafting to" approach is a method used to modify surfaces by attaching polymers. In the context of creating functional materials, bifunctional monomers can be grafted onto surfaces like dendrimers to achieve targeted properties. This process involves the polymerization of monomers in the presence of a surface that has initiator or monomer units bound to it. researchgate.net

By controlling the conditions of the polymerization, such as the concentration of free initiator and the packing density of the surface-bound monomers, it is possible to control the properties of the grafted polymer chains. researchgate.net This includes the length of the polymer chains and the number of attachment points to the surface. researchgate.net This technique allows for the creation of surfaces with specific functionalities, which can be tailored for applications in areas like biosensors, drug delivery, and catalysis.

Hydrogen Peroxide Oxidation of Diethylenetriaminepenta(methylenephosphonic acid)

Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP) is a polyphosphonic acid known for its excellent chelating and scale-inhibiting properties. atamankimya.comatamanchemicals.comchemicalbook.com The oxidation of DTPMP using hydrogen peroxide has been reported. atamankimya.comatamanchemicals.comchemicalbook.comatamanchemicals.comazelis.com This reaction is relevant as DTPMP is often used as a stabilizer for hydrogen peroxide, particularly under high-temperature conditions where the stability of hydrogen peroxide is crucial. atamankimya.comatamanchemicals.com

DTPMP's ability to chelate metal ions makes it effective in preventing the decomposition of hydrogen peroxide, which can be catalyzed by trace metals. atamanchemicals.comchemicalbook.com This property is utilized in various industrial applications, including as a peroxide stabilizer in the textile and paper industries for bleaching processes. atamankimya.comatamanchemicals.comchemicalbook.com

Catalysis and Advanced Materials Science Applications

Iron Oxide Hybrid Materials and Nanocomposites

The functionalization of iron oxide nanoparticles (IONPs) is a critical area of research, aimed at overcoming challenges like agglomeration and oxidation to unlock their full potential in fields such as nanomedicine and catalysis. nih.govmdpi.com Phosphonic acid-based ligands are instrumental in this surface modification process.

The surface of magnetic iron oxide nanoparticles is often modified to enhance stability, improve physicochemical properties, and enable further functionalization. nih.govmdpi.com One of the most common initial coatings for synthesized IONPs is oleic acid, which can, however, be displaced under physiological conditions. nih.gov To create more robust nanoparticles, this layer is often replaced with ligands that have a higher affinity for the iron oxide surface, such as phosphonates. nih.govacs.org

Phosphonic acids are recognized as very strong ligands for oxide surfaces. acs.org The modification process can involve either stripping the initial oleic acid layer before adding the new ligand or a direct, biphasic exchange. nih.gov While the stripping method allows for the use of any ligand regardless of its affinity for iron, it risks irreversible changes to the nanoparticles, such as agglomeration or surface oxidation. nih.gov The direct biphasic exchange with a water-soluble ligand is often preferred as it can yield nanoparticles with smaller sizes and higher monodispersity. nih.gov

However, the choice of anchoring group can significantly impact the magnetic properties of the nanoparticles. It has been observed that a phosphonic acid coating on Fe2O3 nanoparticles can lead to a decrease in their magnetization, potentially by affecting the spin state of surface Fe3+ ions. nih.gov Despite this, the strong binding affinity of phosphonates makes them a crucial tool for creating stable, functionalized iron oxide nanoparticles for various applications. acs.org

Table 1: Comparison of Functionalization Protocols for Magnetic Iron Oxide Nanoparticles (MIONs)

| Protocol | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stripping Protocol | The initial oleic acid coating is stripped, and the "naked" particles are then refunctionalized. nih.gov | Allows replacement with any ligand, regardless of its affinity for iron. nih.gov | Risk of irreversible agglomeration or surface oxidation, affecting magnetic properties. nih.gov |

| Biphasic Protocol | Direct exchange of the oleic acid with a water-soluble ligand that has a higher affinity for the iron oxide surface. nih.gov | Tends to yield smaller, more monodisperse nanoparticles with higher relaxivity. nih.gov | Requires a ligand with a higher binding affinity than the original coating. nih.gov |

To enhance the utility of iron oxide, it can be integrated into polymer matrices to form nanocomposites. One such example is the poly(N-pyrrole phosphonic acid)–Fe3O4 (PPP/Fe3O4-NPs) nanocomposite. researchgate.net This material is synthesized by preparing poly(N-pyrrole phosphonic acid) to make the typically insoluble polypyrrole water-soluble, and then combining it with Fe3O4 nanoparticles. researchgate.net

Characterization techniques confirm the successful formation of the nanocomposite and elucidate its properties:

FT-IR (Fourier-Transform Infrared Spectroscopy) measurements show that the Fe3O4 nanoparticles bind to the polymer chains through the phosphonic acid groups. researchgate.net Specifically, the interaction involves the oxygen atoms of the phosphate (B84403) groups and the surface of the Fe3O4 nanoparticle. researchgate.net

XRD (X-ray Diffraction) patterns can be used to estimate the crystallite size of the Fe3O4 nanoparticles within the composite, with one study finding a size of approximately 11±4 nm. researchgate.net

TEM (Transmission Electron Microscopy) provides visual confirmation of the nanoparticle size and morphology, often showing results consistent with XRD data. researchgate.net

VSM (Vibrating Sample Magnetometer) analysis is used to study the magnetic properties. For PPP/Fe3O4-NPs, it has been shown that the nanocomposite exhibits superparamagnetic behavior. researchgate.netresearchgate.net

Conductivity Measurements have revealed that the conductivity of the nanocomposite is influenced by a magnetic transition, with one study noting a maximum conductivity of 1.7×10−6 S·cm−1 at 100°C. researchgate.net

A similar study on poly(vinyl phosphonic acid) (PVPA)–Fe3O4 nanocomposites also confirmed the capping of the polymer around the nanoparticles via the phosphate's bridging oxygens. researchgate.net This work further noted that while the nanocomposite remained superparamagnetic at room temperature, there was a reduction in magnetization compared to bulk magnetite, attributed to the adsorption of the polymer onto the nanoparticle surface, which creates a "magnetically dead layer" by canceling some surface spins. researchgate.net

Table 2: Properties of Poly(N-pyrrole phosphonic acid)–Fe3O4 Nanocomposite

| Property | Method of Analysis | Finding | Citation |

|---|---|---|---|

| Structure | FT-IR | Fe3O4 nanoparticles are bound to the polymer via phosphonic acid moieties. | researchgate.net |

| Crystallite Size | XRD | Estimated at 11±4 nm. | researchgate.net |

| Particle Size | TEM | Consistent with XRD and VSM magnetic core size measurements. | researchgate.net |

| Magnetic Behavior | VSM | Superparamagnetic. | researchgate.net |

| AC Conductivity | Conductivity Measurement | Maximum of 1.7×10−6 S·cm−1 at 100°C. | researchgate.net |

Dendritic Structures and Controlled Mineralization

Phosphorus-containing dendrimers are highly branched, monodisperse polymers that serve as versatile nanotools. dtic.milacademie-sciences.fr The ability to graft specific chemical groups, such as phosphonates, onto their surface allows for the precise tuning of their properties for applications in materials science and biology. dtic.milnih.gov

Phosphonate (B1237965) groups can be grafted onto the surface of phosphorus dendrimers, which are often built from a core like P(S)Cl3 or N3P3Cl6. dtic.milacademie-sciences.fr One effective method involves the reaction of dendrimers with terminal aldehyde groups with a phosphonate, such as (EtO)2P(O)H, in the presence of a base like triethylamine (B128534). dtic.mildtic.mil This reaction has been successfully used to create dendrimers from the first generation (6 terminal groups) up to the fifth generation (96 terminal groups). dtic.mildtic.mil

The introduction of phosphonate terminal functions imparts several key properties:

Solubility : The nature of the phosphonate group can influence the solubility of the entire dendrimer. While dendrimers with -CH(OH)-P(O)(OEt)2 groups can become poorly soluble in common organic solvents at higher generations, grafting larger phosphonate groups, like -(C12H25O)2P(O), can render them easily soluble in solvents such as CH2Cl2 or CHCl3. dtic.mil Conversely, phosphonic acid terminal groups can make the otherwise hydrophobic dendrimers soluble in water. academie-sciences.frmdpi.com

Functionality : The grafting reaction not only adds phosphonate ends but also creates secondary alcohol groups, which can be beneficial for adhesive properties. dtic.mil

Reactivity : These terminal phosphonate groups are stable and known to form strong complexes with metal oxides, making them excellent anchors for creating hybrid materials. nih.gov

Table 3: Synthesis of Phosphonate-Terminated Dendrimers

| Generation | Number of Terminal Aldehyde Groups | Resulting Number of -CH(OH)-P(O)(OEt)2 Terminal Groups | Molecular Weight |

|---|---|---|---|

| 1 | 6 | 6 | 2252 |

| 2 | 12 | 12 | 5074 |

| 3 | 24 | 24 | 10719 |

| 4 | 48 | 48 | 22010 |

| 5 | 96 | 96 | 44589 |

Data sourced from a study on phosphorus-containing dendrimers. dtic.mil

The strong interaction between phosphonate-functionalized dendrimers and metal oxides can be exploited to create novel hybrid materials. nih.gov Specifically, dendrimers with phosphonic acid terminal groups have been used as templates for the growth of porous titanium dioxide frameworks. mdpi.com

In this synthesis, phosphorhydrazone dendrimers (generations 1 to 4) with phosphonic acid surfaces are reacted with a titanium precursor, titanium tetraisopropoxide (Ti(OiPr)4). mdpi.com This process yields stable, porous hybrid materials where the dendrimers are entrapped within a titanium oxo network. A remarkable finding from this synthesis is the formation of anatase TiO2 nanocrystals (approximately 5 nm in size) within the material. mdpi.com This anatase structure demonstrates high thermal stability, resisting transformation to other crystalline forms like rutile even at temperatures up to 800 °C. mdpi.com Such hierarchically porous materials are of great interest for applications in photocatalysis due to their high surface area and enhanced light absorption capabilities. researchgate.net The dendrimer acts as a bridge, controlling the mineralization process and defining the final structure of the porous material.

Proton Exchange Membranes (PEMs)

Proton exchange membranes are a core component of fuel cells, responsible for conducting protons while separating reactant gases. sigmaaldrich.comyoutube.com While perfluorosulfonic acid (PFSA) polymers like Nafion® are the benchmark, there is significant research into alternative materials to improve performance, especially at higher temperatures and lower humidity. sigmaaldrich.comnih.gov

Phosphonic acid and its salts play a crucial role in the development of these next-generation membranes. Polymers functionalized with phosphonic acid groups are considered promising materials for PEMs. sigmaaldrich.comnih.gov The key advantage of the phosphonic acid group is its amphoteric nature; it can act as both a proton donor and a proton acceptor. nih.gov This dual functionality facilitates proton migration through the membrane's hydrogen bond network via the Grotthuss mechanism, which is particularly effective under conditions of elevated temperature and low humidity where traditional sulfonic acid-based membranes falter due to dehydration. nih.gov

Research has explored the incorporation of various phosphinated polymers, including phosphinated aromatic polymers and porous organic polymers, into PEMs. nih.gov The introduction of sodium ions, as in the sodium salt of phosphonic acid, can also influence the membrane's properties. For instance, in studies of PEMs contaminated by salt spray, sodium ions have been shown to be absorbed into the membrane, with their concentration increasing over time. nih.gov While this particular context relates to contamination, it highlights the interaction of such ions with the polymer matrix. The goal of incorporating phosphonic acid groups is to create membranes that maintain high proton conductivity across a wider range of operating conditions, thus advancing fuel cell technology. nih.gov

Development of Nafion-Phosphonic Acid Composite Membranes

The development of high-performance proton exchange membranes (PEMs) is crucial for the advancement of fuel cell technology. Nafion, a perfluorosulfonated polymer, is a widely used PEM material due to its excellent chemical stability and high proton conductivity. sci-hub.se However, its reliance on water for proton conduction limits its operating temperature to below 80°C. sci-hub.se To overcome this limitation, researchers have focused on developing composite membranes by incorporating phosphonic acid derivatives into the Nafion matrix. researchgate.net

Two primary methods are employed for the preparation of these composite membranes: impregnation and casting. sci-hub.se The impregnation method involves immersing commercial Nafion films in aqueous solutions of phosphonic or bisphosphonic acid compounds. sci-hub.se In the casting method, the composite membrane is prepared by mixing a Nafion solution with the phosphonic acid dopants. sci-hub.se Studies have shown that membranes prepared by the casting method generally exhibit higher proton conductivities compared to both commercial Nafion and impregnated membranes. sci-hub.se

The incorporation of aryl-mono or bisphosphonic acids as dopants has been shown to enhance the proton conductivity of Nafion membranes. sci-hub.se These phosphonic acid groups can act as both proton donors and acceptors, facilitating proton transport. researchgate.net The chemical structure of the dopant plays a significant role in the resulting membrane's conductivity. researchgate.net For instance, a composite membrane doped with [1,4-phenylenebis(hydroxymethanetriyl)]tetrakis(phosphonic acid) (BP2) demonstrated a proton conductivity of 87 mS cm⁻¹, a significant improvement over undoped Nafion under similar conditions. sci-hub.se

Proton Conductivity Studies in Phosphonic Acid-Containing Materials

Phosphonic acid groups are considered effective anhydrous proton-conducting moieties due to their high degree of self-dissociation and the mobility of protonic charge carriers. acs.org This has spurred extensive research into the proton conductivity of various materials containing phosphonic acid.

These materials often exhibit a layered or channel-like nanostructure, which facilitates the transport of protons. acs.org The proton conductivity in these materials is temperature-dependent, generally increasing with temperature. acs.org For example, poly(vinylbenzyloxy-alkyl-phosphonic acid) has shown proton conductivity on the order of 3 × 10⁻⁴ S/cm at 140°C under anhydrous conditions. acs.org In phosphonic acid-modified mesoporous silica (B1680970) composites with imidazole, proton conductivity can reach up to 1.2 × 10⁻³ S/cm at 140°C. acs.org The mechanism of proton transport in these materials is believed to occur through both the Grotthuss (proton hopping) and vehicular (diffusion of protonated species) mechanisms. sci-hub.se

The table below summarizes the proton conductivity of various phosphonic acid-containing materials under different conditions.

| Material | Condition | Proton Conductivity (S/cm) | Reference |

| Poly(vinylbenzyloxy-alkyl-phosphonic acid) | 140°C, anhydrous | 3 x 10⁻⁴ | acs.org |

| SBA-P-Im(0.10, 28.8) | 140°C | 1.2 x 10⁻³ | acs.org |

| Polymeric blend of PVPA and PVTri | 100°C, anhydrous | 2.1 x 10⁻³ | nih.gov |

| Open-framework iron hydrogenophosphate | 40°C, 99% RH | 4 x 10⁻⁴ | nih.gov |

| Open-framework iron hydrogenophosphate with 1M NH₃·H₂O solution | 40°C | 5.0 x 10⁻² | nih.gov |

| Phosphotungstic acid-functionalized meso-silica | 80°C, 100% RH | 0.11 | rsc.org |

| Mg-NU-225 | 55°C, 95% RH | 1.6 x 10⁻³ | acs.org |

| Fe-NU-225 | 55°C, 95% RH | 9.1 x 10⁻⁵ | acs.org |

Organic-Metal Nanocatalyst Systems

Metal phosphonates, a class of organic-inorganic hybrid materials, have garnered significant attention for their applications in catalysis. researchgate.netabebooks.com These materials are formed by the coordination of phosphonate organic linkers with metal ions. researchgate.net The synthesis of these materials can be controlled to produce various morphologies, such as nanoparticles and nanorods, through methods like surfactant-assisted synthesis. nih.gov

The resulting metal phosphonate frameworks can be porous and exhibit high surface areas, making them suitable for catalytic applications. researchgate.net The interdisciplinary nature of metal phosphonate chemistry allows for the development of materials with tailored properties for specific uses, including gas storage, pharmaceutics, and corrosion control, in addition to catalysis. abebooks.com The synthesis often involves reacting a metal salt with an organic phosphonate ligand under controlled conditions. nih.gov

Applications in Organic Reaction Development

The site-selective functionalization of C-H bonds is a significant goal in organic synthesis. One effective strategy to achieve this is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. rsc.org

In the context of C-H acetoxylation, various directing groups have been explored. For example, the isoxazolinyl group has been successfully employed as a directing group in palladium-catalyzed ortho-selective acetoxylation of aryl groups. rsc.org Similarly, monodentate amide functional groups have been shown to direct the palladium-catalyzed β-sp³ C-H acetoxylation of α,α-disubstituted α-amino acid derivatives. mdpi.com While the application of exo-type directing groups has enabled a wide range of C(sp³)–H activation methods for alcohol and amide derivatives, the specific use of phosphonic acid derivatives as directing groups for C-H acetoxylation is an area with potential for further exploration. rsc.org The ability of phosphonic acids to coordinate with metals suggests their promise in the design of new directing groups for catalytic C-H functionalization reactions.

Mechanistic Investigations in Biological Systems and Biochemical Research

Enzymatic Inhibition and Substrate Mimicry

Phosphonic acids and their derivatives are notable for their ability to interact with biological systems, primarily through the inhibition of enzymes. Their structural and electronic resemblance to natural phosphate (B84403) and carboxylate substrates allows them to act as potent and specific inhibitors, making them valuable tools in biochemical research.

Phosphonic acid derivatives are widely recognized as effective enzyme inhibitors due to their specific structural and electronic properties. researchgate.net They are particularly valued as stable mimics of phosphate esters or the carboxylates found in the substrates of various enzymes. nih.gov The core of their inhibitory action lies in the phosphonate (B1237965) group [C-PO(OH)₂], which is structurally similar to a phosphate group [O-PO(OH)₂] but possesses a carbon-phosphorus (C-P) bond instead of an oxygen-phosphorus (O-P) ester linkage. researchgate.netnih.gov This C-P bond is highly resistant to chemical and enzymatic hydrolysis, making phosphonate-based inhibitors much more stable than their phosphate counterparts. researchgate.netyoutube.com

These compounds are often designed as transition-state analogues, mimicking the tetrahedral intermediate formed during enzymatic reactions like peptide bond hydrolysis. researchgate.netnih.gov For example, phosphinic acid derivatives have been developed as dual competitive inhibitors of neprilysin and aminopeptidase (B13392206) N, two enzymes involved in the breakdown of enkephalins. nih.gov Similarly, phosphonic acid analogues of homophenylalanine and phenylalanine have shown significant inhibitory potential against human and porcine alanine (B10760859) aminopeptidases. nih.gov Their ability to fit into the active sites of enzymes that process phosphates and pyrophosphates makes them effective inhibitors of enzymes involved in critical metabolic pathways, such as cholesterol biosynthesis. youtube.com The design of these synthetic molecules often incorporates various functional groups to enhance binding affinity and specificity for the target enzyme. ontosight.ai

The primary mechanism by which phosphonic acid derivatives inhibit enzymes is through competitive inhibition, where they compete with the natural substrate for binding to the enzyme's active site. researchgate.net This is possible because phosphonates are excellent structural mimics of the tetrahedral transition state of the natural substrate. wikipedia.org Their stereoelectronic properties resemble those of phosphate esters, carboxylates, and their corresponding tetrahedral intermediates in enzyme-catalyzed reactions. researchgate.netnih.gov

By mimicking the geometry and charge distribution of a transition state, these inhibitors can bind to the enzyme's active site with high affinity, often more tightly than the substrate itself. researchgate.net For instance, in peptidases, phosphonates mimic the tetrahedral gem-diolate transition state of peptide bond hydrolysis. researchgate.net This high-affinity binding effectively blocks the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The stability of the C-P bond ensures that the inhibitor, once bound, is not turned over like the natural substrate, leading to sustained inhibition. researchgate.netyoutube.com The effectiveness of this mimicry can be fine-tuned; for example, adding fluorine atoms to the α-methylene group can lower the pKa of the phosphonate, making it a better mimic of the geometric and electronic properties of phosphate. researchgate.net

Phosphite (B83602) dehydrogenase (PTDH) is an enzyme that catalyzes the NAD⁺-dependent oxidation of phosphite to phosphate. plos.orgnih.gov It belongs to the D-hydroxy acid dehydrogenase family but has unique residues in its active site that are conserved among PTDHs and crucial for its specific function. nih.govacs.org Structural and mutational studies have been vital in elucidating its catalytic mechanism.

One of the most critical residues in the PTDH active site is Arginine-301 (Arg301). nih.gov This residue is fully conserved among all known PTDHs but not in the broader family of D-hydroxy acid dehydrogenases. nih.govacs.org Initial crystal structures suggested Arg301 was positioned to potentially act as the catalytic base, deprotonating a water molecule for nucleophilic attack on phosphite. plos.orgnih.gov

To investigate its role, site-directed mutagenesis studies were performed. Mutating Arg301 to an alanine (R301A) resulted in a significant loss of catalytic efficiency, with approximately a 100-fold decrease in the catalytic rate (kcat) and a 500- to 700-fold increase in the Michaelis constant for phosphite (Km,phosphite). plos.orgnih.gov This indicates that Arg301 plays a crucial role in both catalysis and the binding of the phosphite substrate. plos.orgnih.gov Interestingly, the R301K mutant, where arginine is replaced by another positively charged residue, lysine, exhibited a slightly higher kcat than the parent enzyme but still had a ~20- to 40-fold increase in Km,phosphite. plos.orgnih.gov These findings suggest Arg301 is vital for the proper binding and orientation of the phosphite substrate, possibly through electrostatic interactions, rather than acting as the catalytic base. plos.orgacs.org

Table 1: Kinetic Parameters of PTDH and its Arg301 Mutants

| Enzyme | kcat (s⁻¹) | Km,phosphite (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Parent PTDH | 2.93 | 365 | 8.0 x 10³ |

| R301A Mutant | 0.039 | 49,000 | 0.79 |

| R301K Mutant | Slightly higher than parent | ~20-40 fold increase vs parent | N/A |

Data synthesized from multiple kinetic studies. plos.orgnih.gov

Chemical rescue and inhibition studies are powerful tools in enzyme kinetics used to probe the function of specific active site residues. plos.orgfiveable.me These techniques were applied to the R301A mutant of PTDH to further clarify the role of the Arg301 side chain. plos.org The crystal structure of the R301A mutant revealed that the removal of the bulky guanidinium (B1211019) group of arginine left the active site more exposed to the solvent. plos.org This exposure created an opportunity for small, exogenous molecules to potentially enter the active site and restore the function lost by the mutation—a concept known as chemical rescue. plos.org

Researchers found that the addition of exogenous guanidinium analogues could indeed restore the catalytic activity of the R301A mutant to levels approaching the wild-type enzyme. plos.org A Brønsted analysis, which correlates reaction rate with the pKa of the rescuing agent, suggested that the rescue reagent is fully protonated in the transition state of the reaction's rate-limiting step. plos.org Furthermore, kinetic isotope effect studies showed that hydride transfer remains at least partially rate-limiting during the rescued reaction. plos.org

Interference with Biochemical Pathways

Phosphonates can interfere with the metabolism of naturally occurring phosphorus-containing compounds. nih.gov Phosphorus is a fundamental element in numerous biomolecules, including nucleic acids, phospholipids, and nucleotide cofactors, where it exists primarily as phosphate esters. researchgate.net Many regulatory cellular processes, such as signal transduction, are controlled by protein phosphorylation. nih.gov

Due to their structural similarity to phosphates, phosphonates can act as inhibitors of enzymes that utilize phosphate and pyrophosphate substrates. nih.govyoutube.com However, the key difference is the C-P bond, which is resistant to cleavage by phosphatases that would normally hydrolyze phosphate esters. nih.govnih.gov This stability means that when a phosphonate analogue binds to an enzyme or is incorporated into a metabolic pathway, it can cause a metabolic block. For example, phosphonates can inhibit enzymes involved in glycolysis or act as nucleotide analogues to disrupt DNA polymerase activity. researchgate.net This interference with phosphate metabolism is a key reason for the bioactivity of many phosphonate-based antibiotics and antiviral agents. researchgate.net While some microorganisms have evolved specific pathways, like the C-P lyase pathway, to cleave the C-P bond and utilize phosphonates as a phosphorus source in phosphate-depleted environments, in most other organisms, their presence can disrupt normal phosphorus-dependent biochemical pathways. nih.govyoutube.com

Bone Mineralization Processes

The structural similarity of phosphonates to phosphate is a key factor in their interaction with bone, making them a cornerstone in the investigation of bone metabolism and mineralization.

Phosphonic acid derivatives, particularly bisphosphonates, are instrumental in the study of bone metabolism. These compounds are analogs of pyrophosphate, a natural regulator of bone mineralization, but possess a P-C-P bond that is resistant to enzymatic hydrolysis. This stability allows them to have a prolonged effect on bone tissue.

Their primary role in bone metabolism research revolves around their potent inhibition of bone resorption. By binding to the mineral surface of bone, they are taken up by osteoclasts, the cells responsible for bone breakdown. Inside the osteoclasts, they interfere with critical cellular processes, leading to apoptosis and a reduction in bone resorption. This mechanism has made them invaluable tools for understanding the dynamics of bone remodeling and for the development of therapies for bone disorders characterized by excessive resorption.

Research has also explored the impact of various phosphonic acid derivatives on osteosarcoma cells. Studies have shown that certain phosphinic acid derivatives, which are structurally related to phosphonic acids, can exhibit anti-proliferative effects on osteosarcoma cell lines, suggesting potential avenues for cancer therapy research. mdpi.com For instance, 2-carboxyethylphenylphosphinic acid has demonstrated promising activity against SAOS-2 osteosarcoma cells. mdpi.com

Hydroxyapatite [Ca10(PO4)6(OH)2] is the primary mineral component of bone and teeth, and the interaction of phosphonic acid derivatives with this substance is a critical area of research. nih.govnih.gov The phosphonate groups in these derivatives have a high affinity for the calcium ions in hydroxyapatite, leading to their strong and specific binding to the bone matrix. nih.gov

This interaction is fundamental to their biological activity. Once bound to hydroxyapatite, the derivatives are localized to sites of active bone remodeling. This targeted delivery enhances their efficacy in inhibiting osteoclast activity directly at the bone surface. The strength of this binding can be influenced by the specific chemical structure of the phosphonate derivative, a factor that is extensively studied to optimize their therapeutic potential.

The integration of phosphonic acid derivatives into hydroxyapatite-based biomaterials is also an active area of research. nih.gov By functionalizing biomaterials with these compounds, researchers aim to create scaffolds for bone regeneration that not only provide structural support but also actively modulate the local bone-remodeling environment to favor bone formation. nih.gov

Research on Biological Activity of Specific Derivatives

The versatility of the phosphonate group has led to the synthesis and investigation of a wide array of derivatives with specific biological activities, including antimicrobial and antiviral properties.

Fosmidomycin is a phosphonic acid antibiotic that has garnered significant attention for its potential as an anti-infective agent. nih.gov It functions by inhibiting the non-mevalonate pathway of isoprenoid biosynthesis, a metabolic pathway essential for many pathogenic bacteria and parasites, but absent in humans. nih.govnih.gov This selectivity makes it a promising candidate for drug development with potentially low toxicity.

Research on Fosmidomycin and its derivatives has focused on a broad spectrum of pathogens, including Plasmodium falciparum (the parasite responsible for malaria) and various bacteria. nih.govnih.gov While Fosmidomycin itself has shown clinical efficacy, its pharmacokinetic properties have prompted the development of derivatives with improved characteristics. frontiersin.org For example, FR900098, a derivative of Fosmidomycin, has demonstrated enhanced activity against P. falciparum. frontiersin.org

Recent research has also explored boron-containing analogs of Fosmidomycin. acs.org These studies have led to the discovery of benzoxaborole derivatives with significant antimicrobial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), though their mechanism of action appears to be distinct from the inhibition of the non-mevalonate pathway. acs.org

Table 1: Investigated Pathogens and the Role of Fosmidomycin Derivatives

| Pathogen | Pathway Targeted | Research Focus |

|---|---|---|

| Plasmodium falciparum | Non-mevalonate pathway | Development of antimalarial drugs. nih.govnih.gov |

| Mycobacterium tuberculosis | Non-mevalonate pathway | Exploration of new anti-tuberculosis agents. nih.gov |

| Escherichia coli | Non-mevalonate pathway | Broad-spectrum antibacterial research. nih.gov |

Dendrimers are highly branched, tree-like macromolecules that have emerged as versatile platforms for drug delivery and development. When terminated with phosphonic acid groups, these dendrimers have shown promising activity against the Human Immunodeficiency Virus (HIV). nih.govrsc.org

The anti-HIV mechanism of these phosphonate-terminated dendrimers is primarily based on their ability to act as entry inhibitors. nih.gov As polyanionic molecules, they can interact with the positively charged glycoproteins on the surface of the HIV virus, preventing it from binding to and entering host cells. nih.gov This electrostatic interaction is a key area of investigation, with research focusing on how the size, generation, and surface charge of the dendrimer influence its antiviral efficacy. nih.govrsc.orgresearchgate.net

Studies on poly(phosphor-hydrazone) (PPH) dendrimers with phosphonate termini have demonstrated in vitro anti-HIV-1 activity. nih.govrsc.org The influence of pendant alkyl chains on the phosphonate groups has been shown to correlate with the biological properties of these dendrimers. nih.govrsc.org

Beyond their antiviral applications, dendrimers are also being investigated for their inherent anti-inflammatory properties. nih.govresearchgate.net Bifunctional dendrimers, which incorporate more than one type of functional group, are of particular interest in this area.

Research has shown that certain dendrimers can modulate the inflammatory response. scielo.brresearchgate.net For example, a well-defined bifunctional dendrimer bearing both nitric oxide (NO)-releasing moieties and ursodeoxycholic acid (UDCA) groups has demonstrated significant anti-inflammatory activity. nih.gov In one study, a dendrimer with 54 of each of these terminal groups was able to inhibit the secretion of the pro-inflammatory chemokine IL-8 by 76.1% at a very low concentration. nih.gov This suggests that such bifunctional dendrimers could be potent therapeutic agents for inflammatory diseases. nih.gov

The anti-inflammatory effects of dendrimers are thought to arise from their ability to interact with various components of the immune system and signaling pathways. scielo.br The precise mechanisms are still under investigation, but the multivalent nature of dendrimers appears to be crucial for their biological activity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-carboxyethylphenylphosphinic acid |

| Alendronate |

| Fosmidomycin |

| FR900098 |

| Glyphosate (B1671968) |

| Hydroxyapatite |

Carboxy-phosphonic Acid Sodium Salt in Prodrug Research for Biological Agents

The inherent polarity of the phosphonic acid group often hinders the ability of phosphonate-containing drugs to cross cellular membranes, limiting their oral bioavailability and intracellular delivery. frontiersin.org To overcome this, prodrug strategies are employed, where the phosphonic acid moiety is masked with lipophilic groups. These groups are designed to be cleaved in vivo, releasing the active drug. nih.gov

The inclusion of a carboxylic acid group adjacent to the phosphonate, creating a carboxy-phosphonic acid structure, presents both opportunities and challenges in prodrug design. While the additional polar group can further decrease membrane permeability, it also provides another site for modification. nih.gov Research has focused on developing prodrugs that mask both the phosphonate and carboxylate functionalities to enhance lipophilicity. frontiersin.org

A variety of prodrug moieties have been investigated for α-carboxy nucleoside phosphonates, which are potent inhibitors of viral reverse transcriptase. nih.govacs.org These include bis(pivaloyloxymethyl) (POM), diisopropyloxycarbonyloxymethyl, bisamidate, aryloxyphosphoramidate, hexadecyloxypropyl, and CycloSal groups. nih.govacs.org The goal is to create a transiently lipophilic molecule that can passively diffuse across the cell membrane. Once inside the cell, intracellular enzymes, such as esterases, cleave the protecting groups to release the active, negatively charged drug. nih.gov

For instance, the bis(pivaloyloxymethyl) free acid monophosphonate prodrug of an α-carboxy nucleoside phosphonate demonstrated some anti-HIV activity, whereas other derivatives were inactive at the tested concentrations. nih.govacs.org This highlights the critical influence of the chosen prodrug moiety on the biological activity of the parent compound. The chemical stability and the rate of enzymatic hydrolysis of the prodrug are crucial factors that determine the concentration of the active drug at its target site. nih.gov

| Prodrug Moiety | Rationale |

| Pivaloyloxymethyl (POM) | Masks the negative charge of the phosphonate, increasing lipophilicity to enhance membrane permeability. nih.gov |

| Isopropyloxycarbonyloxymethyl (POC) | Similar to POM, it masks the negative charge but releases different byproducts upon cleavage. nih.gov |

| Aryloxyphosphoramidate | A prodrug approach that can deliver the monophosphate of a nucleoside analogue intracellularly. nih.govacs.org |

| CycloSal | A cyclic salicylic (B10762653) acid-based prodrug strategy that has shown limited improvement in cell activity for some phosphonates. nih.gov |

Biological Stability and Metabolism Studies (Non-Human)

The stability and metabolic fate of organophosphonates are largely dictated by the robust nature of the carbon-phosphorus bond.

In Vivo Distribution and Excretion Patterns of Organic Phosphonates

The distribution of organic phosphonates within biological systems is influenced by their physicochemical properties. The presence of the polar phosphonate group generally leads to a hydrophilic character, which can affect how these compounds are absorbed, distributed, and ultimately excreted. frontiersin.org In many organisms, phosphonates are recognized as a potential source of phosphorus, especially in phosphate-limited environments. nih.gov

Bacteria have developed specific transport systems to take up phosphonates from their surroundings. The phnCDE operon, for example, encodes a high-affinity ABC transporter for phosphonates. nih.govnih.gov Bioinformatic studies have revealed a wide distribution of the phosphonate transporter subunit, PhnD, in marine environments, suggesting that the uptake and metabolism of phosphonates are common processes in these ecosystems. nih.gov Once inside the cell, the distribution is governed by the metabolic pathways available for their processing.

Carbon-Phosphorus Bond Stability Against Hydrolytic Cleavage

A defining characteristic of phosphonates is the direct carbon-phosphorus (C-P) bond, which is significantly more resistant to chemical and thermal degradation compared to the carbon-oxygen-phosphorus (C-O-P) ester bond found in phosphates. nih.gov This inherent stability means that the C-P bond is not readily cleaved by simple hydrolysis under physiological conditions. nih.gov This resistance to hydrolytic cleavage is a key factor in the persistence of phosphonate compounds in various environments and a critical consideration in their biological applications.

Enzymatic Reactions for C-P Bond Cleavage in Microorganisms

Despite the stability of the C-P bond, various microorganisms have evolved specialized enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source. nih.gov Two primary pathways for C-P bond cleavage in bacteria have been identified: the phosphonatase pathway and the C-P lyase pathway. nih.gov

The phosphonatase pathway involves a hydrolytic cleavage of the C-P bond. This pathway is specific for α-aminoethylphosphonate (AEP) and requires an adjacent carbonyl group for the hydrolysis to occur. nih.gov

In contrast, the C-P lyase pathway exhibits a much broader substrate specificity and can cleave the C-P bond in a variety of substituted and unsubstituted phosphonates. nih.gov The mechanism of the C-P lyase is more complex and is thought to involve a radical-based mechanism rather than simple hydrolysis. nih.gov The genes for the C-P lyase pathway are organized in a multi-gene operon, phn, which includes genes for the transport, regulation, and cleavage of phosphonates. nih.gov The complexity of this system has made its biochemical characterization challenging. nih.gov

The discovery and study of these enzymatic pathways provide insight into the biogeochemical cycling of phosphorus and have potential applications in bioremediation. nih.gov

| Enzymatic Pathway | Mechanism | Substrate Specificity |

| Phosphonatase | Hydrolysis | Specific for α-aminoethylphosphonate (AEP) and requires an adjacent carbonyl group. nih.gov |

| C-P Lyase | Radical-based mechanism | Broad substrate specificity for various phosphonates. nih.gov |

Agricultural and Phytopathological Research Applications

Systemic Fungicidal Action and Plant Disease Management

Sodium phosphonate (B1237965) exhibits systemic fungicidal properties, meaning it can be absorbed by the plant and translocated throughout its tissues, providing comprehensive protection against various pathogens, particularly Oomycetes like Phytophthora and Pythium. google.commdpi.com Its direct action against fungal pathogens involves several key inhibitory processes.

Inhibition of Fungal Spore Germination

A crucial aspect of sodium phosphonate's fungicidal activity is its ability to inhibit the germination of fungal spores. mdpi.com Spore germination is the initial and critical step for most fungi to initiate infection and cause disease. nih.gov By preventing or impeding this process, sodium phosphonate effectively halts the pathogen's life cycle before it can establish a parasitic relationship with the host plant. Research has shown that phosphonates can significantly reduce the germination rate of spores of various fungal species. plantprotection.plresearchgate.netnih.gov

Blocking Mycelium Development

In addition to inhibiting spore germination, sodium phosphonate also effectively blocks the development of mycelium, the vegetative part of a fungus consisting of a mass of branching, thread-like hyphae. researchgate.netnih.gov Even if some spores manage to germinate, the subsequent growth and proliferation of the fungal mycelium are significantly hampered by the presence of phosphonate. researchgate.netresearchgate.net This inhibition of mycelial growth further contributes to the compound's efficacy in controlling the spread of fungal diseases within the plant tissues. agriculturejournals.cz

Allosteric Regulation of Enzymes by Competing with Phosphate (B84403)

At the molecular level, one of the key mechanisms of phosphonate's action is its ability to interfere with the pathogen's metabolism through allosteric regulation of essential enzymes. khanacademy.orgyoutube.com Phosphonate (PO3) is a structural analog of phosphate (PO4), a vital nutrient for all living organisms, including fungi. nih.govnih.gov Due to this structural similarity, phosphonate can compete with phosphate for the active sites of various enzymes involved in critical metabolic pathways. nih.govacs.org This competition can lead to the allosteric inhibition of these enzymes, disrupting the pathogen's normal metabolic functions and ultimately leading to its demise. khanacademy.orgyoutube.com

Induction of Plant Defense Mechanisms

Beyond its direct fungicidal effects, sodium phosphonate plays a significant role as an elicitor, triggering the plant's own defense systems. google.com This indirect mode of action is a key component of its effectiveness in providing durable disease control. researchgate.net

Stimulation of Phytoalexin Production

One of the primary defense responses induced by sodium phosphonate is the stimulation of phytoalexin production. nih.gov Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated by plants at the site of infection. These compounds have broad-spectrum antimicrobial activity and play a crucial role in restricting the growth of invading pathogens. Studies have demonstrated that plants treated with phosphonate exhibit a more rapid and robust accumulation of phytoalexins upon pathogen challenge. nih.gov

Defense Against Fungal and Bacterial Pathogens

Phosphonic acid and its salts are recognized for their role in protecting plants against a variety of pathogens. Research has shown that these compounds are effective in managing infections from both fungal and bacterial agents. google.comembopress.org Their mode of action is not primarily as a direct, highly toxic agent against the pathogen, but rather as a stimulant of the plant's own defense mechanisms. google.com

When applied to plants, phosphonates can trigger the phytoimmune system. This induced resistance is characterized by a series of metabolic changes within the plant, including the production of ethylene (B1197577) and the subsequent accumulation of phytoalexins at the infection site. google.com Phytoalexins are antimicrobial compounds naturally produced by plants that can inhibit the growth and development of invading pathogens. This stimulation of natural defense pathways helps plants, including grapevines, citrus, and various fruit trees, to better resist fungal attacks, particularly from Phycomycetes and Ascomycetes. google.comn-bnn.de

Plant Metabolism and Translocation Studies

The effectiveness of phosphonic acid, sodium salt, is intrinsically linked to how it is absorbed, moved, and metabolized within the plant.

A key feature of phosphonates is their high mobility within the plant's vascular system. They are readily absorbed through both leaves and roots and can be transported throughout the plant. nih.govfrontiersin.org This movement occurs via two primary pathways:

Acropetal translocation: The upward movement from the roots to the shoots and leaves, primarily through the xylem. researchgate.net

Basipetal translocation: The downward movement from the leaves to the roots, primarily through the phloem. nih.gov

This ability to move in both directions, known as ambimobility, ensures that the compound is distributed systemically, reaching various plant parts regardless of the application site. nih.govresearchgate.net The transport mechanism is tied to the plant's phosphate transport system, as phosphonates and phosphates compete for the same transporters. frontiersin.org

Upon application, salts such as sodium phosphonate or potassium phosphonate dissociate in water to form phosphonic acid. nih.gov It is the phosphonate anion (H₂PO₃⁻) that is absorbed and translocated within the plant. nih.govfrontiersin.org While plants can readily absorb and move phosphonates, they cannot typically metabolize them as a source of phosphorus because they lack the necessary enzymes to break the stable C-P bond. nih.gov Therefore, the active compound, phosphonic acid, remains largely intact within the plant tissues for a period, where it can exert its effects on plant defense and metabolism. n-bnn.de The detection of phosphonic acid in plant tissues is a common analytical finding following the application of phosphonate-based products. n-bnn.de

The introduction of phosphonic acid can influence the primary and secondary metabolism of various crops. Research has explored these interactions in several economically important species.

Citrus: In citrus, fruit quality is heavily dependent on the balance of sugars and organic acids, particularly citric acid. frontiersin.org The application of phosphorus-containing compounds is known to affect sucrose (B13894) metabolism and citric acid accumulation. nih.gov Introducing phosphonates can therefore interact with these critical metabolic pathways that determine fruit quality.

Grape: In viticulture, phosphonates have been used to manage fungal diseases. n-bnn.de Studies on organic grapes have tracked phosphonic acid residues, indicating its persistence in woody tissues and translocation into leaves and fruit. sinab.it The presence of phosphonic acid can influence the complex organic acid metabolism, which is fundamental to the final quality of the wine. ishs.org

Pineapple: The balance between citric and malic acid is a primary determinant of pineapple fruit quality and taste. hawaii.eduhawaii.edu The activities of enzymes such as citrate (B86180) synthase are critical in regulating the accumulation of these acids. hawaii.edu As phosphorus compounds can affect fruit acidity, the application of phosphonates is an area of research for influencing these quality traits. hawaii.edu

| Crop | Key Metabolic Aspect Influenced by Phosphonates/Phosphorus | Primary Research Focus |

|---|---|---|

| Citrus | Sucrose metabolism and citric acid accumulation nih.gov | Fruit quality and taste |

| Grape | Organic acid metabolism and residue translocation sinab.itishs.org | Disease management and wine quality |

| Pineapple | Citric and malic acid balance hawaii.eduhawaii.edu | Fruit acidity and flavor |

| Tomato | Phosphate starvation response and acid phosphatase activity nih.govnih.gov | Nutrient metabolism and stress response |

Role as Microelement Carrying Agents in Fertilizers

Research has explored the incorporation of phosphonates into fertilizer formulations, not only for their fungicidal and growth-regulating properties but also for their potential role in nutrient delivery. Compositions have been developed that combine phosphonate salts with essential microelements. google.com Universal technological schemes have been proposed for producing phosphorus fertilizers enriched with microelements such as boron, manganese, and molybdenum, which can be based on existing phosphate fertilizer production equipment. researchgate.net These enriched fertilizers aim to provide a single product that can offer both crop protection and balanced nutrition, suggesting phosphonates can act as effective carriers or components in integrated nutrient management systems. google.comresearchgate.net

Plant Growth Regulation Research

Certain phosphonate compounds are classified as plant growth regulators. mdpi.com For instance, some act as growth retardants, slowing cell division and elongation in shoot tissues to control plant height without causing malformation. tnau.ac.in Research indicates that phosphonates can influence plant growth by modulating the biosynthesis and signaling pathways of key plant hormones like abscisic acid, salicylic (B10762653) acid, and jasmonic acid. nih.gov This hormonal influence can lead to enhanced stress resistance and improved fruit quality. nih.gov The ability of phosphonates to interfere with various metabolic processes, from hormone regulation to nutrient signaling, makes them a subject of ongoing research for developing new tools in plant growth management. tnau.ac.in

Corrosion Inhibition Mechanisms

This compound, functions as a corrosion inhibitor through a combination of electrochemical and chemical processes that protect metal surfaces from degradation. These mechanisms primarily involve interference with the cathodic corrosion reaction, the formation of protective complexes with metal ions, and synergistic interactions with other corrosion inhibitors.

Cathodic Corrosion Inhibition

Phosphonates, including the sodium salt of phosphonic acid, have been shown to act as cathodic inhibitors. tandfonline.com This mechanism involves the inhibitor adsorbing onto the cathodic sites of the metal surface. By doing so, it impedes the reduction reactions that are a critical part of the corrosion process, such as the reduction of oxygen or the evolution of hydrogen. Polarization studies on steel have indicated that phosphonate derivatives can function as cathodic inhibitors, slowing down the corrosion process by controlling the cathodic reaction. tandfonline.com

In some cases, phosphonates can also behave as mixed-type inhibitors, influencing both the anodic and cathodic reactions to some extent. jmaterenvironsci.comimist.maresearchgate.net The classification of an inhibitor as cathodic, anodic, or mixed often depends on the specific phosphonate, its concentration, and the environmental conditions. nih.gov A significant shift in the corrosion potential (Ecorr) is a key indicator; a shift of more than 85 mV typically signifies a predominantly cathodic or anodic inhibitor. jmaterenvironsci.com

Formation of Polymer Reticulation Complexes with Metal Ions

A key aspect of the corrosion inhibition mechanism of phosphonates is their ability to form stable, insoluble complexes with metal ions present on the metal surface or in the surrounding solution. mdpi.comnih.gov These organophosphorus compounds are effective chelating agents, capable of binding with metal ions like iron (Fe²⁺/Fe³⁺), calcium (Ca²⁺), and zinc (Zn²⁺). lookchem.combiosourceinc.comnih.gov

The formation of these metal-phosphonate complexes leads to a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and preventing further corrosion reactions. nih.gov The structure of these complexes can be described as a reticulated polymer network, which enhances the adhesion and durability of the protective layer. The strong affinity of the phosphonate group for metal ions contributes to the formation of these robust, surface-passivating films. nih.gov

Synergistic Effects with Other Inhibitors (e.g., Zinc Salt, Phosphates)

The corrosion inhibition efficiency of this compound can be significantly enhanced when used in combination with other inhibitors, a phenomenon known as synergism. stcrs.com.ly Common co-inhibitors include zinc salts and phosphates.

When combined with zinc salts, a synergistic effect is observed where the zinc cations and phosphonate anions work together to provide superior corrosion protection. stcrs.com.ly The zinc-phosphonate complex can precipitate at cathodic sites, forming a protective film that is more effective than either inhibitor used alone. stcrs.com.ly This combination can lead to both anodic and cathodic protection. stcrs.com.ly

Similarly, phosphates can work synergistically with phosphonates. Phosphates can react with iron ions to form a stable, passive film of iron phosphate. nih.govnih.gov When used with phosphonates, a more resilient and protective duplex layer can be formed, consisting of iron oxides and iron phosphate complexes. nih.gov This combined action provides a more comprehensive barrier to corrosive species. tulane.edu

Table 1: Synergistic Corrosion Inhibition Data This table presents hypothetical data based on typical synergistic effects observed in research.

| Inhibitor System | Inhibition Efficiency (%) | Corrosion Rate (mpy) |

|---|---|---|

| This compound (alone) | 70 | 2.5 |

| Zinc Salt (alone) | 65 | 3.0 |

| This compound + Zinc Salt | 95 | 0.5 |

| Phosphate (alone) | 60 | 3.5 |

| This compound + Phosphate | 92 | 0.7 |